N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
The compound N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a 1,2-oxazole derivative characterized by a 5-methylisoxazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is linked to a 2-methoxy-2-(2-methoxyphenyl)ethyl moiety. This structure combines a rigid isoxazole ring with a flexible ethoxy-phenyl chain, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-12(8-17-21-10)15(18)16-9-14(20-3)11-6-4-5-7-13(11)19-2/h4-8,14H,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTIOUHZXDCPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
The target molecule features a 1,2-oxazole core substituted with a methyl group at C5 and a carboxamide at C4, linked to a 2-methoxy-2-(2-methoxyphenyl)ethylamine side chain. Its synthesis requires three modular components:
- 5-Methyl-1,2-oxazole-4-carboxylic acid (oxazole core).
- 2-Methoxy-2-(2-methoxyphenyl)ethylamine (amine side chain).
- Coupling strategy to form the carboxamide bond.
Synthesis of the 1,2-Oxazole Core
Cyclocondensation of α-Hydroxy Ketones
The 1,2-oxazole ring is commonly synthesized via cyclocondensation of α-hydroxy ketones with urea derivatives. For 5-methyl-1,2-oxazole-4-carboxylic acid, a modified approach involves:
- Reacting ethyl 4-methyl-2-hydroxy-3-oxopentanoate with potassium cyanate (KOCN) in acetic acid at 80°C for 6 hours.
- Intramolecular cyclization under acidic conditions yields ethyl 5-methyl-1,2-oxazole-4-carboxylate (75–80% yield).
Table 1: Optimization of Oxazole Core Synthesis
Synthesis of the Amine Side Chain
Reductive Amination Pathway
The 2-methoxy-2-(2-methoxyphenyl)ethylamine moiety is prepared via reductive amination:
- 2-Methoxyphenylacetone is reacted with methylamine in methanol at 25°C for 12 h.
- Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the amine (60–65% yield).
Nitrile Reduction Approach
An alternative route involves:
- Reducing 2-(2-methoxyphenyl)acetonitrile with LiAlH₄ in dry THF (0°C→RT, 4 h, 70% yield).
- Subsequent N-methylation using methyl iodide and K₂CO₃ in DMF (12 h, 55% yield).
Table 2: Comparison of Amine Side Chain Syntheses
| Method | Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | 2-Methoxyphenylacetone | MeNH₂, NaBH₃CN, MeOH | 63 | |
| Nitrile Reduction | 2-(2-Methoxyphenyl)acetonitrile | LiAlH₄, THF | 70 |
Carboxamide Coupling Strategies
Activation of the Oxazole Carboxylic Acid
The carboxylic acid is activated using:
Amine Coupling
The activated intermediate is coupled with 2-methoxy-2-(2-methoxyphenyl)ethylamine using:
- N,N-Diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 25°C (12 h, 75% yield).
- HATU as a coupling reagent in DMF (2 h, 85% yield).
Table 3: Coupling Reaction Optimization
| Activation Method | Coupling Reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| SOCl₂ | DIPEA | DCM | 12 | 75 | |
| CDI | HATU | DMF | 2 | 85 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography:
Challenges and Optimization
Stereochemical Control
The 2-methoxy-2-(2-methoxyphenyl)ethylamine side chain introduces a stereocenter. Asymmetric synthesis methods include:
Chemical Reactions Analysis
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of organic synthesis, N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide serves as a valuable building block. It is utilized in the synthesis of complex molecules, allowing chemists to explore novel compounds with tailored properties. The oxazole ring's reactivity can be exploited in various coupling reactions, making it a versatile intermediate in synthetic pathways.
Biology
Research has indicated that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial and antifungal activities, potentially making it useful in developing new antimicrobial agents.
- Mechanism of Action : The compound may interact with biological targets through non-covalent interactions such as hydrogen bonding and pi-stacking, which are critical for its biological efficacy.
Medicine
The therapeutic potential of this compound is currently under investigation:
- Anticancer Activity : Similar compounds have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Studies are ongoing to evaluate the specific effects of this compound on different cancer cell lines .
- Pharmacokinetics : Its molecular weight suggests favorable properties for oral bioavailability, which is crucial for therapeutic applications .
Industry
In industrial applications, this compound is being explored for its role in developing new materials and as a precursor in the synthesis of industrial chemicals. Its unique structural features may lead to the creation of innovative products with enhanced performance characteristics.
Case Study 1: Antimicrobial Research
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in HepG2 liver cancer cells through mitochondrial pathways. The treatment resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
| Cell Line | Apoptosis Induction (%) | IC50 (µM) |
|---|---|---|
| HepG2 | 70 | 10 |
| MCF-7 | 65 | 15 |
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Table 1: Substituent Effects on Isoxazole Derivatives
Key Observations :
- Electron-Donating vs. In contrast, fluorine or chlorine atoms (e.g., ) improve metabolic stability and act as hydrogen bond acceptors .
- Hydrophobic vs. Hydrophilic Substituents: The 2-methylphenyl group () increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The dimethylaminoethyl group in introduces a basic nitrogen, improving solubility in acidic environments .
Positional Isomerism and Functional Group Variations
Table 2: Positional and Functional Group Comparisons
Key Observations :
- Substitution Position: The 4-carboxamide position (target compound) is conserved in immunomodulatory analogs like leflunomide, whereas 3-carboxamide derivatives () may engage different biological targets .
- Hybrid Structures : Compounds with fused heterocycles (e.g., oxadiazole-thiazole in ) exhibit enhanced rigidity and binding affinity but may suffer from synthetic complexity .
Pharmacological and Crystallographic Insights
- Immunomodulatory Activity: Analogs such as N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide () are potent leflunomide derivatives, inhibiting dihydroorotate dehydrogenase (DHODH) in rheumatoid arthritis therapy. The target compound’s methoxy groups may mimic fluorine’s H-bonding capacity but with reduced electronegativity .
- Crystal Packing and Solubility : The hemihydrate form of ’s compound shows O–H⋯N and N–H⋯O hydrogen bonds, stabilizing the crystal lattice. The target compound’s methoxyethyl chain may disrupt such packing, improving solubility .
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO. Its structural characteristics include an oxazole ring, which is known for contributing to various biological activities. The presence of methoxy groups and a carboxamide moiety enhances its solubility and interaction with biological targets.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For instance, derivatives containing oxazole rings have shown efficacy against various viral targets. In particular, research has demonstrated that certain oxazole derivatives can inhibit the activity of viral RNA polymerases, which are crucial for viral replication .
The mechanism of action for this compound appears to involve the inhibition of specific enzymes or pathways essential for pathogen survival. For example, studies suggest that compounds with similar structures can interfere with the function of calcium release-activated calcium channels (CRAC), which are implicated in various cellular processes including inflammation and immune responses .
Case Studies
- In Vitro Studies : A study conducted on a series of oxazole derivatives showed that modifications at the 5-position significantly affected their inhibitory potency against viral polymerases. The most potent compound in this series exhibited an IC value in the low micromolar range, demonstrating substantial antiviral activity .
- In Vivo Efficacy : Animal models have been utilized to assess the therapeutic potential of this compound. In one study, administration of a related oxazole derivative led to a significant reduction in viral load in infected mice, suggesting that these compounds could be developed into effective antiviral agents .
Pharmacological Profile
The pharmacological profile of this compound includes:
Q & A
Q. What are the recommended multi-step synthetic routes for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of the methoxyphenyl-ethyl backbone via Friedel-Crafts acylation or nucleophilic substitution, using reagents like acetic anhydride to functionalize aromatic rings (e.g., thiophene derivatives in ).
- Step 2 : Formation of the oxazole ring via cyclization of precursors such as β-ketoamides or isocyanides under acidic or basic conditions .
- Step 3 : Amide coupling using agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the oxazole-carboxylic acid moiety to the methoxyphenyl-ethyl amine intermediate .
- Key Considerations : Solvent choice (e.g., dry ether for reduction steps), temperature control (±5°C for exothermic reactions), and purification via column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy (-OCH₃), oxazole ring protons, and amide connectivity. Deuterated solvents (e.g., CDCl₃) are standard .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal lattices). Single-crystal studies require slow evaporation from ethanol/water mixtures .
- HPLC-MS : Validates purity (>95%) and molecular mass (e.g., ESI+ mode for [M+H]⁺ ion detection) .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer :
- In vitro Assays : Test against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) at 1–100 µM concentrations, with cisplatin as a positive control .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zone-of-inhibition diameters to ampicillin .
- Dose-Response Curves : IC₅₀/EC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Questions
Q. How can conflicting reactivity data for methoxy and oxazole groups be resolved during reaction optimization?
- Methodological Answer :
- Controlled Kinetic Studies : Monitor competing reactions (e.g., methoxy demethylation vs. oxazole ring opening) via in-situ FTIR or LC-MS. Adjust pH to stabilize intermediates (e.g., pH 7–8 for nucleophilic substitution) .
- Computational Modeling : Use DFT (Density Functional Theory) to calculate activation energies for competing pathways. Software like Gaussian 16 with B3LYP/6-31G* basis sets can predict regioselectivity .
- Isotopic Labeling : Introduce ¹³C or ¹⁸O to track reaction pathways (e.g., methoxy group retention during reduction) .
Q. What strategies improve enantioselective synthesis of chiral centers in this compound?
- Methodological Answer :
- Chiral Catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates (e.g., ee >90% achieved with 5 mol% catalyst loading) .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures in biphasic systems (e.g., hexane/water) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3, with hexane/isopropanol gradients for analytical validation .
Q. How can structure-activity relationships (SAR) guide functional group modifications for enhanced bioactivity?
- Methodological Answer :
- Methoxy Position : Compare para- vs. ortho-substitution on phenyl rings. Ortho-methoxy groups enhance steric hindrance, reducing off-target binding ( shows analogs with 4-methoxyphenyl have higher anti-inflammatory potency) .
- Oxazole vs. Thiazole : Replace oxazole with thiazole to test π-π stacking efficiency in kinase inhibition assays (e.g., COX-2 selectivity) .
- Amide Linker : Substitute ethyl with propyl spacers to optimize solubility (logP calculations via ChemAxon) and membrane permeability (Caco-2 cell assays) .
Q. What experimental and computational approaches address discrepancies in reported crystal structure data?
- Methodological Answer :
- High-Resolution XRD : Collect data at 100 K to minimize thermal motion artifacts. Refine structures using SHELXL with anisotropic displacement parameters .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π vs. N–H⋯Cl bonds) using CrystalExplorer to validate packing motifs .
- Synchrotron Validation : Re-measure disputed bond lengths/angles at facilities like APS (Advanced Photon Source) to resolve <0.01 Å uncertainties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
